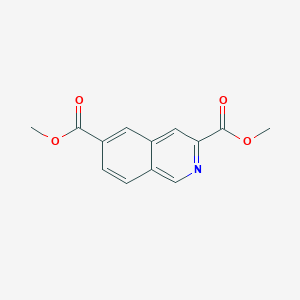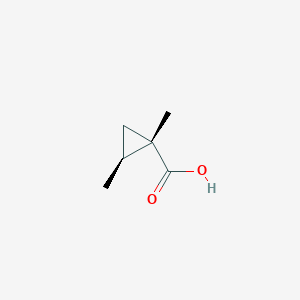
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two methyl groups and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.
化学反应分析
Types of Reactions: (1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.
科学研究应用
(1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism by which (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways .
相似化合物的比较
(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Cyclopropane-1-carboxylic acid: A simpler analog without the methyl groups, used in various synthetic applications.
1,2-Dimethylcyclopropane: A related compound lacking the carboxylic acid group, used in studies of cyclopropane chemistry
Uniqueness: (1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis.
属性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-,6-/m0/s1 |
InChI 键 |
MMEAVAVRZYNYFB-NJGYIYPDSA-N |
手性 SMILES |
C[C@H]1C[C@]1(C)C(=O)O |
规范 SMILES |
CC1CC1(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


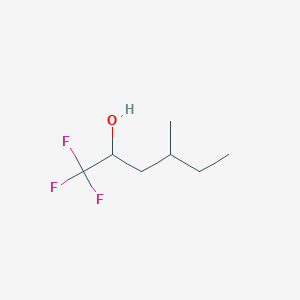
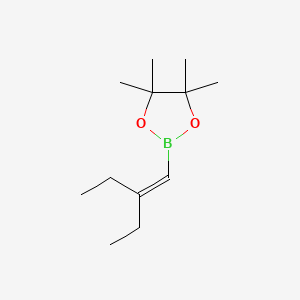
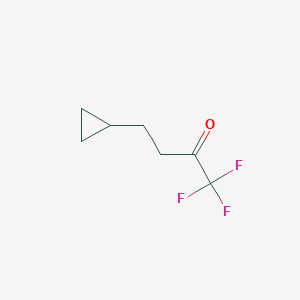
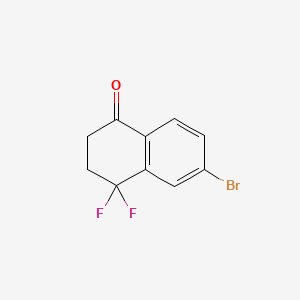
![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)

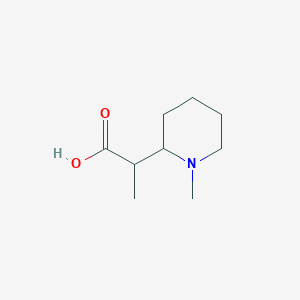
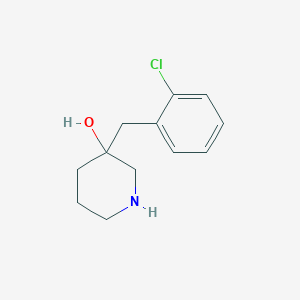
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)



